

1H and 13C NMR spectral assignment for (5-Methylpyridin-2-yl)methanol

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Compound of Interest

Compound Name: (5-Methylpyridin-2-yl)methanol

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An In-depth Comparison of 1H and 13C NMR Spectral Assignments for **(5-Methylpyridin-2-yl)methanol** and Related Structures

For researchers engaged in the synthesis and characterization of novel pyridine derivatives, precise nuclear magnetic resonance (NMR) spectral assignment is paramount. This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra for **(5-Methylpyridin-2-yl)methanol**, offering a comparative framework against the experimentally-related compound, 2-pyridinemethanol. The inclusion of a comprehensive experimental protocol ensures that researchers can reliably reproduce and build upon the data presented herein.

Predicted and Comparative NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for **(5-Methylpyridin-2-yl)methanol**. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds. For comparative purposes, data for 2-pyridinemethanol is also presented.

Table 1: 1H NMR Spectral Data Comparison (400 MHz, CDCl_3)

Proton Assignment	(5-Methylpyridin-2-yl)methanol (Predicted)	2-Pyridinemethanol (Comparative)
Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
H-3	7.55	d
H-4	7.65	d
H-6	8.40	s
-CH ₂ OH	4.75	s
-CH ₃	2.35	s
-OH	~5.0 (broad)	s

Table 2: ^{13}C NMR Spectral Data Comparison (100 MHz, CDCl_3)

Carbon Assignment	(5-Methylpyridin-2-yl)methanol (Predicted)	2-Pyridinemethanol (Comparative)
Chemical Shift (δ , ppm)	Chemical Shift (δ , ppm)	
C-2	160.5	161.0
C-3	120.0	121.0
C-4	137.0	136.5
C-5	132.0	122.0
C-6	148.0	149.0
-CH ₂ OH	64.0	64.5
-CH ₃	18.0	-

Experimental Protocol for NMR Spectroscopy

This section details a standardized procedure for the preparation and analysis of pyridine-based methanolic compounds for NMR spectroscopy.

I. Sample Preparation

- Sample Weighing: Accurately weigh approximately 15-25 mg of the high-purity analyte directly into a clean, dry vial.
- Solvent Selection and Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial. CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.
- Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be utilized to expedite this process if necessary.
- Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and ensure it is clearly labeled with the sample's identification.

II. NMR Instrument Setup and Acquisition

- Instrument: Employ a 400 MHz (or higher field) NMR spectrometer for data acquisition.
- Tuning and Locking: Tune the probe for both ^1H and ^{13}C nuclei. Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
- Shimming: Perform shimming of the magnetic field to optimize its homogeneity, which is critical for obtaining sharp and symmetrical peaks.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Spectral Width: Approximately 16 ppm, centered around 8 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, contingent on the sample concentration.

- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

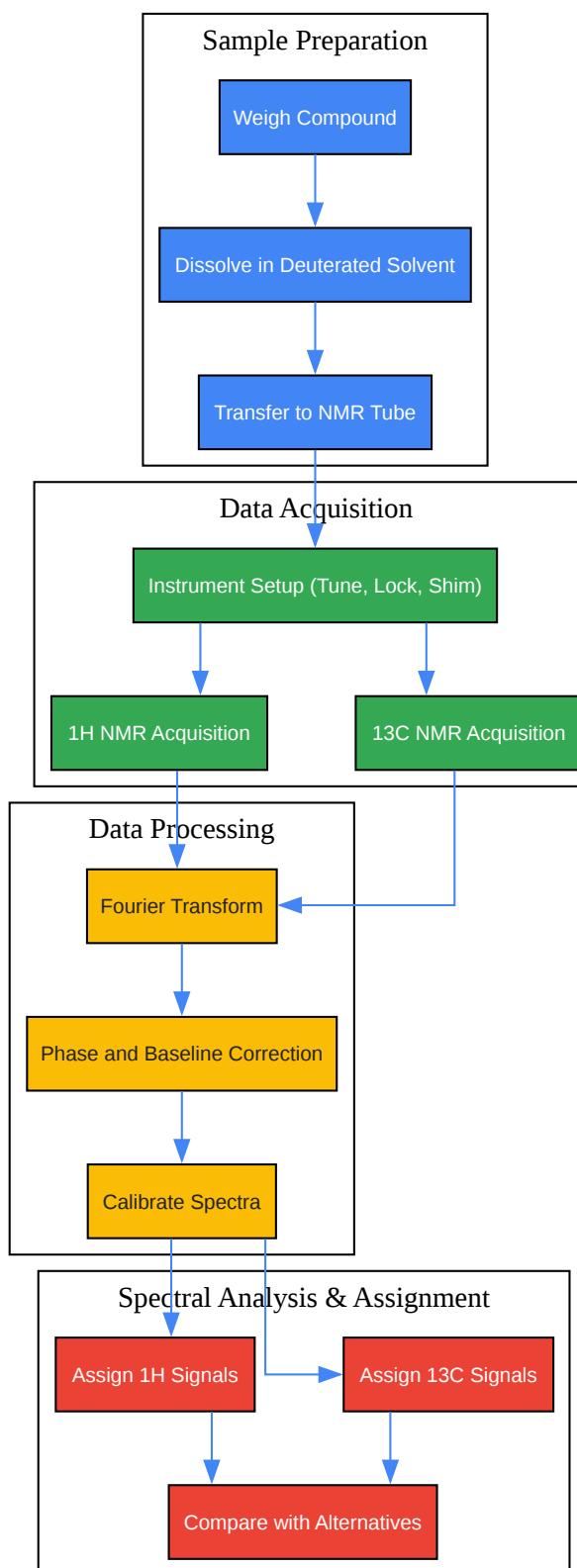
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
- Temperature: 298 K.

III. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase and Baseline Correction: Phase correct the resultant spectra and perform a baseline correction to ensure a flat baseline.
- Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
- Integration and Peak Picking: Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

Workflow for NMR Spectral Analysis

The logical steps involved in the NMR spectral analysis of a compound such as **(5-Methylpyridin-2-yl)methanol** are illustrated in the following diagram.



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